molecular formula C9H9F3N2O2 B132872 Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate CAS No. 149771-10-8

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B132872
CAS No.: 149771-10-8
M. Wt: 234.17 g/mol
InChI Key: VMWMGUFOGFSMFY-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a trifluoromethyl group at the 4-position, a methyl group at the 2-position, and an ethyl ester group at the 5-position of the pyrimidine ring. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methyl-4-(trifluoromethyl)pyrimidine.

    Esterification: The carboxylation of the pyrimidine ring is achieved through esterification using ethyl chloroformate in the presence of a base such as triethylamine.

    Reaction Conditions: The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the 2-position or 4-position of the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylic acid.

    Reduction: Formation of ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-methanol.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.

Comparison with Similar Compounds

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:

    Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate: Similar structure but with a chlorine atom at the 2-position.

    Ethyl 5-(trifluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: Contains a pyrazole ring instead of a pyrimidine ring.

    Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate: Features a thiazole ring and a phenyl group.

Uniqueness

The presence of both a trifluoromethyl group and an ester group in this compound makes it unique in terms of its chemical reactivity and potential biological activity. The trifluoromethyl group significantly enhances the compound’s stability and lipophilicity, which are desirable properties in drug design and development.

Biological Activity

Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and drug development. This article presents a detailed overview of its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₉F₃N₂O₂ and a molecular weight of approximately 234.18 g/mol. The presence of the trifluoromethyl group significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus , as well as fungal strains like Candida albicans . The compound's mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .

Microbial Strain Minimum Inhibitory Concentration (MIC) Activity
Escherichia coli32 µg/mLBactericidal
Staphylococcus aureus16 µg/mLBactericidal
Candida albicans64 µg/mLFungicidal

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Case Study: MCF-7 Cell Line

In vitro studies showed that the compound inhibited cell proliferation with an IC₅₀ value of approximately 0.126 µM against MCF-7 cells. This activity was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase. Furthermore, it exhibited selectivity over normal cells, suggesting a favorable therapeutic index .

Cell Line IC₅₀ (µM) Selectivity Index
MCF-70.12620-fold
MCF10A (non-cancer)2.52-

Antiviral Activity

This compound has also shown promise as an antiviral agent. It was effective against influenza viruses, with studies indicating a reduction in viral load in infected models.

Case Study: Influenza Virus

In vivo studies demonstrated that the compound reduced viral replication significantly in mouse models infected with H1N1 influenza virus, achieving an effective concentration (EC₅₀) of approximately 1.4 µM. The safety profile was favorable, showing no significant toxicity at therapeutic doses .

Safety and Toxicology

Safety assessments have indicated that this compound possesses a low toxicity profile, with no observed adverse effects at doses up to 40 mg/kg in animal models. This aspect is critical for its potential use in clinical settings .

Properties

IUPAC Name

ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c1-3-16-8(15)6-4-13-5(2)14-7(6)9(10,11)12/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWMGUFOGFSMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30363332
Record name Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149771-10-8
Record name Ethyl 2-methyl-4-(trifluoromethyl)-5-pyrimidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149771-10-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-methyl-4-(trifluoromethyl)pyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30363332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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